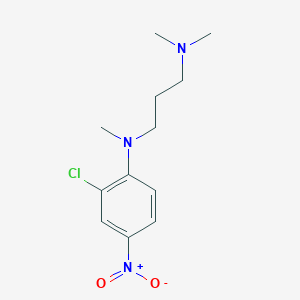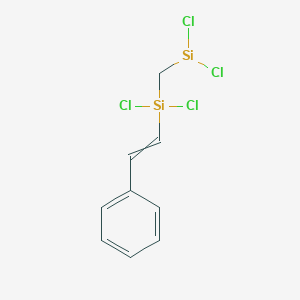![molecular formula C66H64GeS- B12538725 Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)- CAS No. 658064-04-1](/img/structure/B12538725.png)
Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: is a complex organogermanium compound It is characterized by the presence of a germanium atom bonded to three mercapto groups, each substituted with a 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- typically involves the reaction of germanium tetrachloride with the corresponding thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
GeCl4+3RSH→Ge(SR)3+3HCl
where RSH represents the thiol compound, 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-thiol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the mercapto groups are oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the mercapto groups back to thiols.
Substitution: The compound can participate in substitution reactions where the germanium atom is replaced by other metal atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Thiols.
Substitution: Various organometallic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in reactions involving sulfur-containing compounds.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Biological Probes: The compound can be used as a probe in biochemical assays to study sulfur-related metabolic pathways.
Industry:
Electronics: It is used in the fabrication of semiconductors and other electronic components.
Coatings: The compound is used in the development of protective coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- involves its interaction with various molecular targets. The mercapto groups can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in catalysis and materials science to stabilize metal complexes and enhance their reactivity. The compound’s unique structure also allows it to participate in redox reactions, making it useful in electronic applications.
Comparison with Similar Compounds
Germane, tris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: Similar structure but lacks the mercapto groups.
Germane, tris(2,2’‘,6,6’'-tetramethylphenyl)-: Similar structure but with simpler phenyl groups instead of terphenyl groups.
Germane, tris(2,6-dimethylphenyl)-: Another similar compound with dimethylphenyl groups.
Uniqueness: Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- is unique due to the presence of both germanium and mercapto groups, which confer distinct chemical reactivity and potential applications. The bulky terphenyl groups provide steric protection, enhancing the stability of the compound and making it suitable for various advanced applications.
Properties
CAS No. |
658064-04-1 |
|---|---|
Molecular Formula |
C66H64GeS- |
Molecular Weight |
961.9 g/mol |
InChI |
InChI=1S/C66H63Ge.H2S/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12;/h13-39H,1-12H3;1H2/p-1 |
InChI Key |
LTFORBWOEQGONM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)[Ge](C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C.[SH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


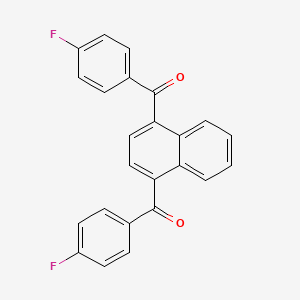
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
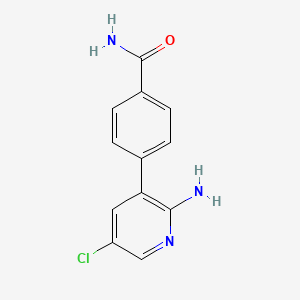
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
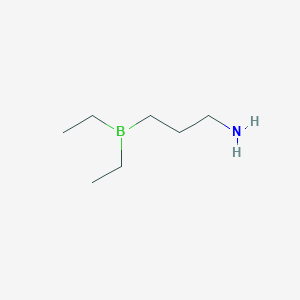
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
